molecular formula C6H8N6O B2869083 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine CAS No. 890093-86-4

4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B2869083
CAS No.: 890093-86-4
M. Wt: 180.171
InChI Key: CKPVJVQCAPTESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a synthetic organic compound that features a unique combination of a triazole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, 5-ethyl-1H-1,2,3-triazole is formed by reacting ethyl azide with an appropriate alkyne under copper(I) catalysis.

  • Formation of the Oxadiazole Ring: : The oxadiazole ring is often synthesized through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a nitrile or carboxylic acid derivative. This step typically requires the use of dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄).

  • Coupling of the Rings: : The final step involves coupling the triazole and oxadiazole rings. This can be achieved through nucleophilic substitution reactions, where the amine group on the oxadiazole reacts with a suitable leaving group on the triazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can serve as a probe or ligand in studies involving enzyme inhibition, receptor binding, and other biochemical interactions. Its heterocyclic rings are often key to its biological activity.

Medicine

Medically, compounds containing triazole and oxadiazole rings have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound may reveal similar therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the field of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can engage in hydrogen bonding and π-π interactions, while the oxadiazole ring can participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: Lacks the ethyl group, which may affect its reactivity and biological activity.

    4-(5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.

    4-(5-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine: The phenyl group introduces aromaticity, which can significantly change its reactivity and interactions.

Uniqueness

The presence of the ethyl group in 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine may enhance its lipophilicity, potentially improving its ability to cross biological membranes and increasing its efficacy in certain applications. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of reactivity and biological activity.

Properties

IUPAC Name

4-(5-ethyltriazol-1-yl)-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O/c1-2-4-3-8-11-12(4)6-5(7)9-13-10-6/h3H,2H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPVJVQCAPTESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=NN1C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.